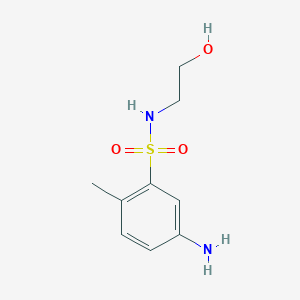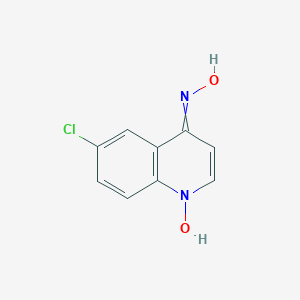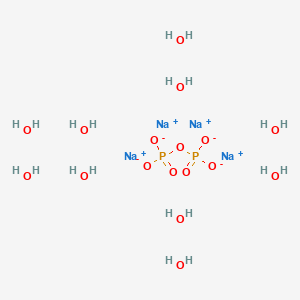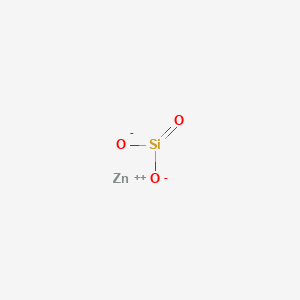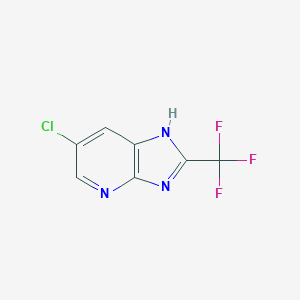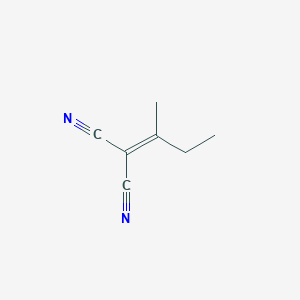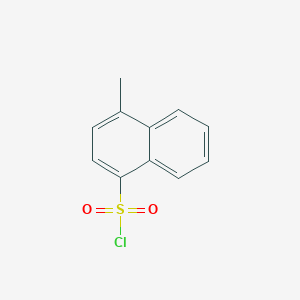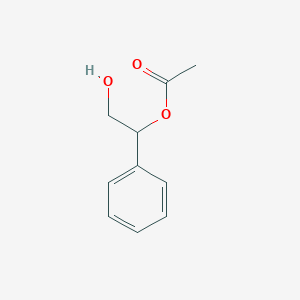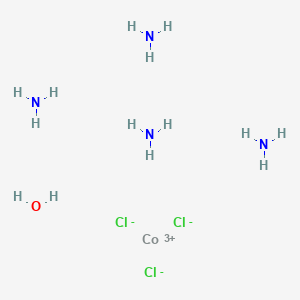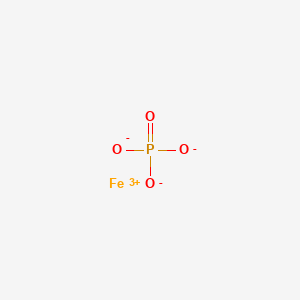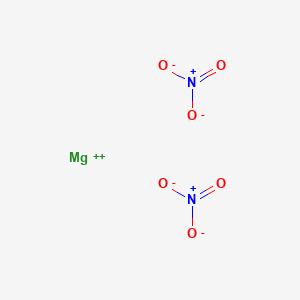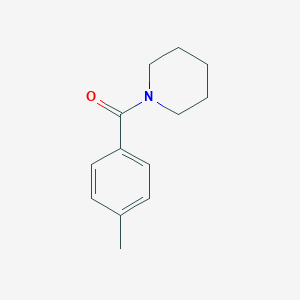
Piperidine, 1-(4-methylbenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(4-methylbenzoyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-phenyl-4-methyl-1-piperidinamine benzoyl derivative and is commonly abbreviated as PMBP. The purpose of
Mécanisme D'action
The mechanism of action of PMBP is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This inhibition leads to a decrease in the activity of these enzymes, which in turn leads to a reduction in the production of certain proteins. This reduction in protein production can have a variety of effects on cellular processes and can potentially lead to therapeutic benefits.
Effets Biochimiques Et Physiologiques
PMBP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PMBP can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In vivo studies have shown that PMBP can reduce tumor growth in animal models and can reduce the severity of inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PMBP is its versatility as a building block for the synthesis of new compounds. PMBP can be easily modified to create new compounds with potentially therapeutic properties. However, one limitation of PMBP is its relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on PMBP. One area of research is the synthesis of new compounds based on PMBP that have potential therapeutic applications. Another area of research is the development of new methods for the synthesis of PMBP that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of PMBP and its potential applications in various fields.
Conclusion:
Piperidine, 1-(4-methylbenzoyl)-, commonly known as PMBP, is a chemical compound that has potential applications in various fields. Its versatility as a building block for the synthesis of new compounds makes it a promising area of research. PMBP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and inhibition of viral replication. While there are limitations to its use in certain experiments, there are many potential future directions for research on PMBP.
Méthodes De Synthèse
The synthesis of PMBP involves the reaction of 4-methylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and at low temperatures. The resulting product is PMBP, which is a white crystalline solid with a melting point of 110-112°C.
Applications De Recherche Scientifique
PMBP has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a building block for the synthesis of new drugs. PMBP can be used to synthesize various compounds that have potential therapeutic applications, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Propriétés
Numéro CAS |
13707-23-8 |
|---|---|
Nom du produit |
Piperidine, 1-(4-methylbenzoyl)- |
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
(4-methylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H17NO/c1-11-5-7-12(8-6-11)13(15)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
Clé InChI |
JHOMIXKATLMPEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Autres numéros CAS |
28134-21-6 13707-23-8 |
Synonymes |
N-toluoyl piperidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



